molecular formula C10H12N2O5S B2799694 Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate CAS No. 477490-66-7

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B2799694
CAS No.: 477490-66-7
M. Wt: 272.28
InChI Key: KQQFAYFEDBTVKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5-nitro-2-propionamidothiophene-3-carboxylate can be determined using various spectroscopic techniques. For instance, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy can be used to identify the proton ratio and the splitting pattern, which can provide information about the molecular structure .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Studies have highlighted the synthesis and applications of similar ethyl nitro-thiophene carboxylates, demonstrating their utility in organic synthesis and the development of novel compounds with potential biological activities. For example, the β-nitro-substituted ethyl carboxylates have been identified as a new class of cytotoxic agents, showcasing significant cytotoxicity especially against the human ovarian cancer cell line A2780, thus indicating their potential as cancer therapeutic agents (Csuk et al., 2014). Furthermore, the synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates highlights a methodology that could be adapted for the synthesis of related thiophene derivatives (Khajuria et al., 2013).

Medicinal Chemistry and Biological Activities

The chemical framework of thiophene and its derivatives has been explored for various biological activities. For instance, a modified Fischer indole synthesis approach was used for the efficient synthesis of ethyl-4-nitro/5-nitro/6-nitro and 7-nitroindole-2-carboxylates, leading to the discovery of compounds with anti-inflammatory activity (Narayana et al., 2005). This suggests that ethyl nitro-thiophene carboxylates could be explored for similar biological applications.

Material Science and Corrosion Inhibition

In the field of material science, derivatives of thiophene have been studied as corrosion inhibitors, demonstrating the versatility of thiophene compounds in industrial applications. For example, novel pyranpyrazole derivatives were investigated for their corrosion inhibition properties on mild steel, showing high efficiency and potential for industrial applications (Dohare et al., 2017). Although not directly related to ethyl 5-nitro-2-propionamidothiophene-3-carboxylate, this research indicates the potential of thiophene derivatives in corrosion inhibition.

Properties

IUPAC Name

ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-3-7(13)11-9-6(10(14)17-4-2)5-8(18-9)12(15)16/h5H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFAYFEDBTVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(S1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330574
Record name ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477490-66-7
Record name ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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